

Potential research applications of 2-Methoxy-4-methylnicotinonitrile

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Compound of Interest

Compound Name: 2-Methoxy-4-methylnicotinonitrile

Cat. No.: B122532

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An In-depth Technical Guide to the Research Applications of **2-Methoxy-4-methylnicotinonitrile**

Abstract

2-Methoxy-4-methylnicotinonitrile is a substituted pyridine derivative that, while not extensively studied as a standalone bioactive agent, represents a valuable and versatile scaffold for chemical and pharmaceutical research. Its unique arrangement of a nitrile, a methoxy group, and a methyl group on a pyridine ring provides multiple reactive sites and modulatory handles for drug discovery and materials science. This guide explores the potential research applications of **2-Methoxy-4-methylnicotinonitrile**, drawing insights from the well-established roles of the nicotinonitrile and methoxypyridine moieties in medicinal chemistry. We will delve into its synthetic utility, potential as a precursor for various bioactive compounds, and provide exemplary protocols for its modification and analysis. This document serves as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Chemical Landscape of 2-Methoxy-4-methylnicotinonitrile

2-Methoxy-4-methylnicotinonitrile is a heterocyclic aromatic compound with the chemical formula $C_8H_8N_2O$. At its core is a pyridine ring, a ubiquitous structure in both natural products and synthetic drugs. The strategic placement of its functional groups—a cyano (nitrile) group at

the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position—imbues it with a distinct chemical personality that makes it an attractive starting point for synthetic campaigns.

Commercially, it is primarily available as a chemical intermediate or building block, pointing to its utility in the synthesis of more complex molecules rather than as an end-product itself. The true potential of this molecule lies in the chemical reactivity of its constituent parts and the established pharmacological importance of the larger chemical class to which it belongs.

Table 1: Physicochemical Properties of **2-Methoxy-4-methylnicotinonitrile**

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	PubChem
Molecular Weight	148.16 g/mol	PubChem
CAS Number	36355-03-4	ChemicalBook
Appearance	White to off-white powder/crystals	Various Suppliers
Solubility	Soluble in organic solvents like DMSO, DMF, Methanol	Inferred from structure

The Nicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The nicotinonitrile core (3-cyanopyridine) is a well-recognized "privileged scaffold" in drug discovery. The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or tetrazoles, opening up a vast chemical space for analogue synthesis.

Numerous compounds incorporating the nicotinonitrile moiety have demonstrated significant biological activity across various therapeutic areas. A notable example is the class of dihydropyridine calcium channel blockers, where the core pyridine structure is fundamental to their mechanism of action. Furthermore, the nicotinonitrile structure is a key component in a variety of enzyme inhibitors, including:

- **Janus Kinase (JAK) Inhibitors:** Several approved and investigational JAK inhibitors, used in the treatment of autoimmune diseases and cancers, feature a cyanopyridine headgroup that interacts with the hinge region of the kinase domain.
- **Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:** This class of drugs, used for type 2 diabetes, often utilizes a nitrile group for key binding interactions within the enzyme's active site.

The presence of the nitrile group in **2-Methoxy-4-methylnicotinonitrile** thus immediately suggests its potential as a starting material for the synthesis of novel kinase or protease inhibitors.

Strategic Substituents: The Role of the Methoxy and Methyl Groups

The methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring are not mere decorations; they play a crucial role in fine-tuning the molecule's properties:

- **Methoxy Group:** The 2-methoxy substituent significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of a wide range of other functional groups. Furthermore, the methoxy group can be a key pharmacophoric element, forming hydrogen bonds or occupying hydrophobic pockets in a protein target. It can also improve metabolic stability and modulate the pharmacokinetic profile of a drug candidate.
- **Methyl Group:** The 4-methyl group provides a lipophilic handle that can be important for binding to hydrophobic sub-pockets within a target protein. It also serves as a steric marker, potentially orienting the molecule for optimal interaction with its biological target. From a synthetic perspective, the methyl group can be a site for further functionalization, for example, through oxidation to a carboxylic acid or halogenation.

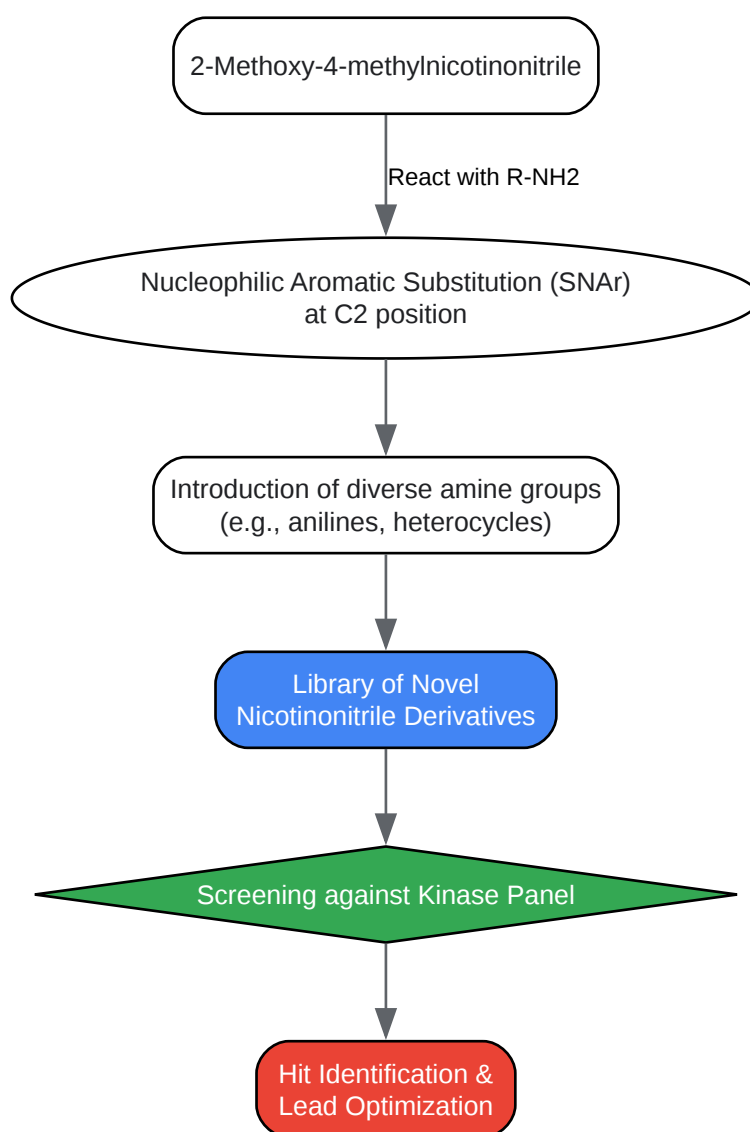
Potential Research Applications and Synthetic Pathways

Based on the analysis of its structural components, **2-Methoxy-4-methylnicotinonitrile** can be envisioned as a valuable precursor in several areas of research.

Kinase Inhibitor Scaffolds

The nicotinonitrile moiety is a known hinge-binding motif in many kinase inhibitors.

Researchers could utilize **2-Methoxy-4-methylnicotinonitrile** as a starting point for novel inhibitors targeting various kinases implicated in cancer or inflammatory diseases.

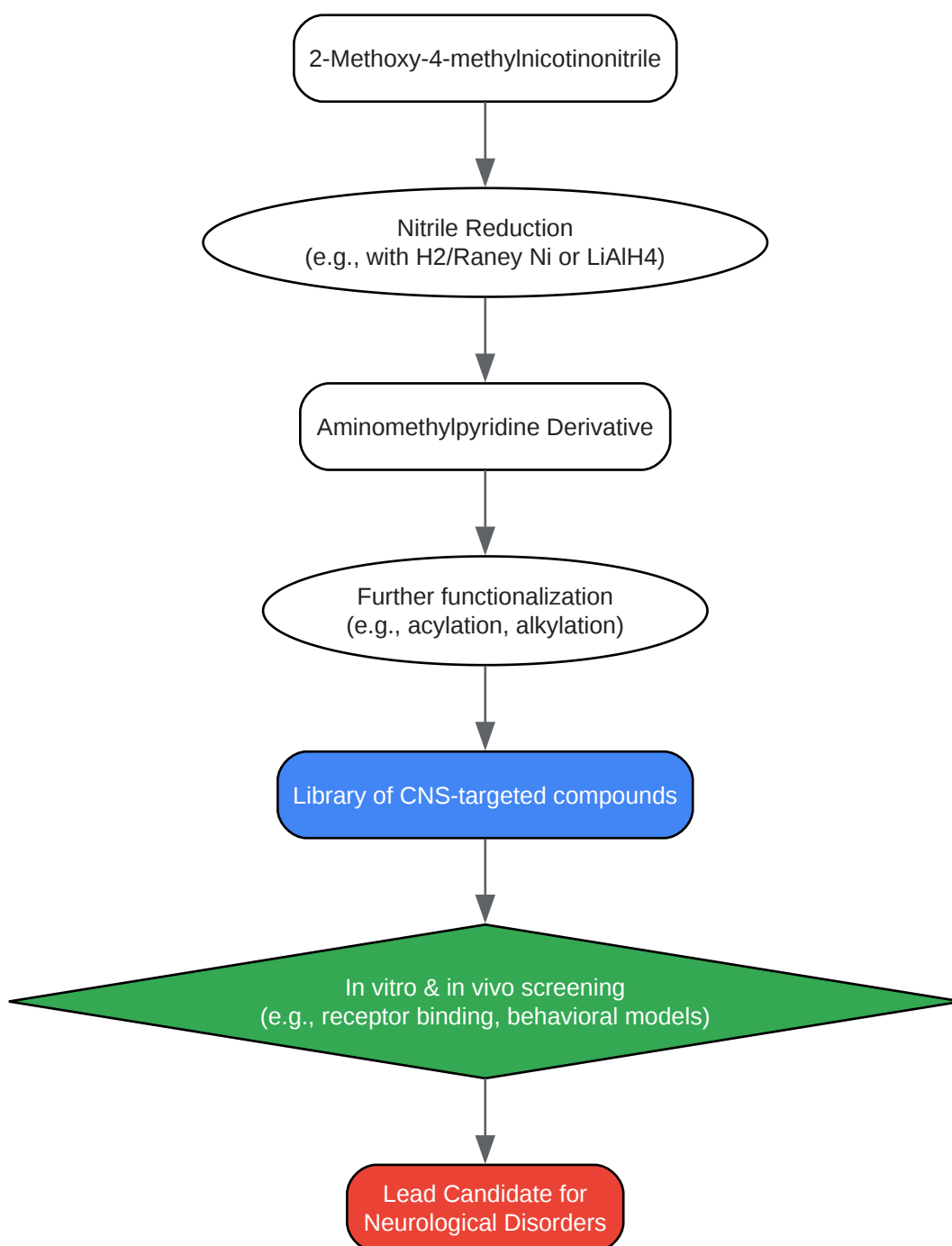


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Caption: Workflow for developing kinase inhibitors.

GPCR Modulators and CNS-Active Agents

The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The lipophilicity and hydrogen bonding capacity of **2-Methoxy-4-methylnicotinonitrile** make it a suitable starting point for developing modulators of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The nitrile group can be reduced to a primary amine, a common pharmacophore in many CNS drugs.



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